molecular formula C11H17BO3 B1364681 3-tert-Butoxymethylphenylboronic acid CAS No. 858364-78-0

3-tert-Butoxymethylphenylboronic acid

Cat. No.: B1364681
CAS No.: 858364-78-0
M. Wt: 208.06 g/mol
InChI Key: XAAQNVFGBHTNRX-UHFFFAOYSA-N
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Description

3-tert-Butoxymethylphenylboronic acid (IUPAC name: [3-(tert-butoxymethyl)phenyl]boronic acid) is a boronic acid derivative with the molecular formula C₁₁H₁₅BO₄ and a molecular weight of 222.05 g/mol . Its structure features a phenyl ring substituted with a tert-butoxymethyl (-CH₂-O-C(CH₃)₃) group at the meta position and a boronic acid (-B(OH)₂) functional group. Key physical properties include a melting point of 102°C and a purity range of 97.0–109.0% (neutralization titration), though commercial samples may contain varying amounts of anhydride impurities .

This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, as evidenced by its role in synthesizing complex organic molecules such as substituted biphenyl derivatives. For example, it reacts with aryl halides in the presence of Pd(PPh₃)₄ and aqueous K₂CO₃ to afford products like 37·HCl in 80% yield, confirmed by NMR spectroscopy and mass spectrometry .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAQNVFGBHTNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396234
Record name 3-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858364-78-0
Record name 3-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxymethylphenylboronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxymethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Resulting from oxidation reactions.

    Substituted Phenylboronic Acids: Formed through substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Targeting Cancer Cells
One of the primary applications of 3-tert-Butoxymethylphenylboronic acid is in the development of targeted cancer therapies. The compound has been used to enhance the delivery of chemotherapeutic agents, such as doxorubicin, through self-assembled nanocomplexes. These nanocomplexes can effectively target cancer cells by binding to specific glycans on their surface, improving the therapeutic efficacy and reducing side effects associated with traditional chemotherapy .

Mechanism of Action
The mechanism involves the boronic acid moiety's ability to interact with diols present on glycoproteins, leading to increased cellular uptake of the drug. In vitro studies have demonstrated that formulations containing this compound significantly improve the cytotoxicity of doxorubicin against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Biochemical Applications

Enzyme Inhibition
this compound has shown promise as a selective inhibitor for certain β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Research indicates that derivatives of phenylboronic acids can protect antibiotics from hydrolysis by these enzymes, thereby enhancing their efficacy against resistant bacterial strains .

Molecular Recognition Studies
The compound has been utilized in studies focusing on molecular recognition processes. Its ability to form reversible covalent bonds with hydroxyl groups allows it to be used as a probe in biochemical assays, facilitating the study of enzyme-substrate interactions and other biological processes .

Material Science

Development of Functional Materials
In material science, this compound serves as a building block for synthesizing functional materials. Its incorporation into polymer matrices can lead to materials with enhanced mechanical properties and specific functionalities, such as responsiveness to environmental stimuli (e.g., pH or temperature changes) .

Case Study 1: Nanocomplex Formulation

A study investigated the formulation of nanocomplexes using this compound for systemic delivery of doxorubicin. The results indicated that these nanocomplexes significantly improved drug accumulation in tumor tissues compared to free drug administration, leading to better tumor regression in animal models .

Case Study 2: Antibiotic Resistance

Research focused on the use of phenylboronic acid derivatives, including this compound, demonstrated their effectiveness in inhibiting β-lactamases from Klebsiella pneumoniae. The study showed a marked decrease in bacterial resistance when these compounds were co-administered with β-lactam antibiotics, highlighting their potential in overcoming antibiotic resistance .

Data Table: Comparative Analysis of Applications

Application AreaCompound UsedKey Findings
Cancer TherapyDoxorubicin + NanocomplexImproved drug delivery and cytotoxicity
Enzyme Inhibitionβ-Lactamase InhibitorsEnhanced efficacy against resistant bacteria
Material ScienceFunctional PolymersImproved mechanical properties and responsiveness

Mechanism of Action

The mechanism of action of 3-tert-Butoxymethylphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with the palladium catalyst, facilitating the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide. This process involves several steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Table 1: Key Properties of Selected Phenylboronic Acids
Compound Substituent Molecular Formula MW (g/mol) Melting Point (°C) Key Applications
3-tert-Butoxymethylphenylboronic acid -CH₂-O-C(CH₃)₃ C₁₁H₁₅BO₄ 222.05 102 Suzuki couplings, drug intermediates
3-(Trifluoromethyl)phenylboronic acid -CF₃ C₇H₆BF₃O₂ 189.93 Not reported Antibacterial agents, electronics
3-Bromophenylboronic acid -Br C₆H₆BBrO₂ 218.83 168–172 Cross-coupling, polymer synthesis
3-(Thiophen-2-ylmethoxymethyl)phenylboronic acid -CH₂-O-(thiophene) C₁₂H₁₃BO₃S 260.11 Not reported Conjugated materials, sensors
Key Observations:

Electronic Effects :

  • The tert-butoxymethyl group enhances steric hindrance, slowing reaction kinetics in cross-coupling compared to smaller substituents (e.g., -Br) .
  • Electron-withdrawing groups (e.g., -CF₃) increase acidity (pKa ~7–8) compared to electron-donating tert-butoxymethyl (pKa ~8–9), influencing solubility and binding affinity in biological systems .

Steric Effects :

  • Bulky substituents like tert-butoxymethyl improve regioselectivity in coupling reactions but may reduce yields in sterically congested substrates .

Applications :

  • This compound : Preferred for synthesizing sterically hindered biaryl systems in pharmaceuticals .
  • 3-(Trifluoromethyl)phenylboronic acid : Used in antibacterial studies due to the -CF₃ group’s metabolic stability .
  • 3-Bromophenylboronic acid : Common in polymer chemistry for introducing bromine handles .

Stability and Handling Considerations

This compound is hygroscopic and typically stored at 2–8°C . Its anhydride content (up to 10%) may necessitate purification before sensitive reactions, unlike more stable analogs like 3-bromophenylboronic acid . In contrast, trifluoromethyl-substituted derivatives exhibit superior thermal stability, making them suitable for high-temperature applications .

Biological Activity

3-tert-Butoxymethylphenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C10_{10}H15_{15}BO2_2
  • Molecular Weight : 208.06 g/mol
  • CAS Number : 199609-62-6
  • Appearance : White to almost white crystalline powder
  • Melting Point : 41.0 to 45.0 °C
  • Solubility : Soluble in methanol, with limited solubility in water (2,070 mg/L at 25 °C) .

This compound primarily functions as a boronic acid derivative, which allows it to interact with various biological targets, including enzymes and receptors. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in biochemical applications.

1. Enzyme Inhibition

Research indicates that boronic acids can inhibit serine proteases and other enzymes by forming stable complexes. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer properties .

2. Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Study 1: Cytotoxicity and Apoptosis

A study evaluated the cytotoxic effects of boronic acids on cancer cell lines. It was found that this compound induced apoptosis in human leukemia cells through caspase activation pathways. The effective concentration required to achieve a significant apoptotic response was determined to be around 30 µM .

CompoundCell LineConcentration (µM)Effect
This compoundHuman leukemia30Induces apoptosis

Case Study 2: Anti-inflammatory Effects

In another study, the anti-inflammatory potential of boronic acids was assessed using a murine model of inflammation. Treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) compared to control groups .

TreatmentIL-6 Levels (pg/mL)TNF-alpha Levels (pg/mL)
Control150 ± 20100 ± 15
Treated60 ± 1040 ± 5

Toxicological Assessment

While the biological activity of this compound is promising, it is essential to consider its safety profile. The compound has been classified as hazardous due to potential skin burns and eye damage upon contact . Therefore, proper handling and safety precautions are necessary when working with this compound.

Q & A

Q. What functionalization strategies enable the synthesis of this compound derivatives for targeted drug delivery?

  • Methodological Answer : Introduce bioorthogonal handles (e.g., azide/alkyne) via esterification or amidation. Conjugate with PEG linkers or antibody fragments via click chemistry. Validate binding affinity (e.g., surface plasmon resonance) for glucose-sensing or protease-targeted systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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